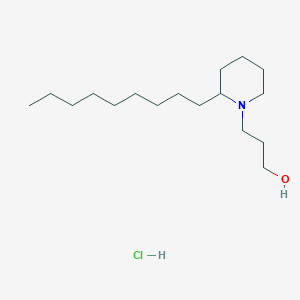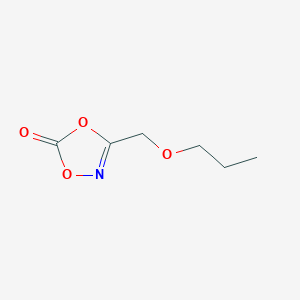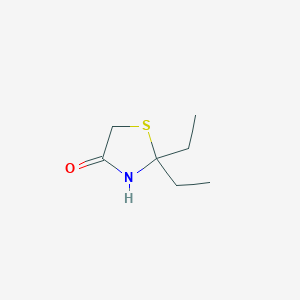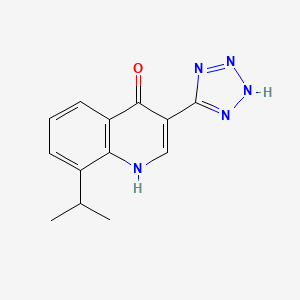
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of benzimidazole derivatives. It is known for its unique structural properties and has been studied for various applications in organic electronics, catalysis, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways. For example, in catalysis, the compound undergoes one-electron reduction followed by protonation, leading to the formation of molecular hydrogen . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A closely related compound with similar structural properties.
2-Methylimidazole: Another imidazole derivative with different functional groups and applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-dimethylaniline: A derivative with additional substituents, used in various chemical applications.
Uniqueness
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structural configuration and the presence of the iodide ion. This uniqueness contributes to its distinct chemical reactivity and applications, particularly in organic electronics and catalysis .
Properties
CAS No. |
61372-52-9 |
|---|---|
Molecular Formula |
C11H15IN2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H14N2.HI/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10;/h3-9,11H,1-2H3;1H |
InChI Key |
ZUNJFAGPJCIXJU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN(C1C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
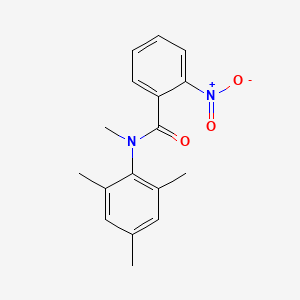
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
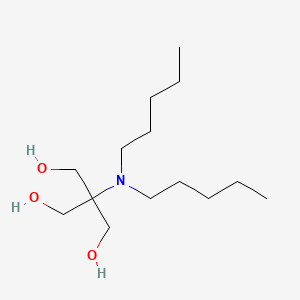

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)

